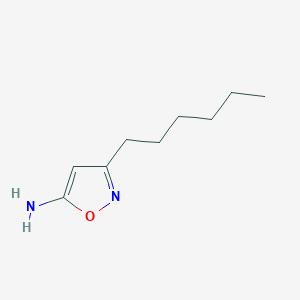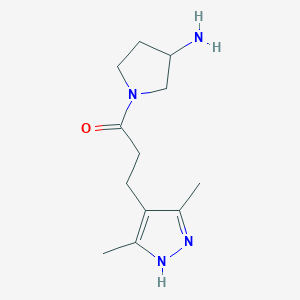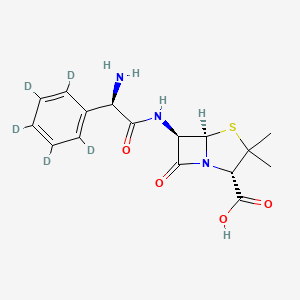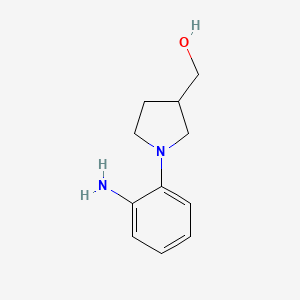
3-Hexyl-1,2-oxazol-5-amin
Übersicht
Beschreibung
3-Hexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is also known by other names such as 3-Hexylisoxazol-5-amine and 5-Isoxazolamine, 3-hexyl- .
Molecular Structure Analysis
The molecular structure of 3-Hexyl-1,2-oxazol-5-amine consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The hexyl group is attached to the third carbon of the oxazol ring .Physical And Chemical Properties Analysis
The predicted boiling point of 3-Hexyl-1,2-oxazol-5-amine is 297.3±20.0 °C, and its predicted density is 1.009±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.24±0.50 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Oxazolderivate haben sich als wirksam gegen Krebs erwiesen . Die genauen Wirkmechanismen und die Krebsarten, gegen die HEA wirksam sein könnte, müssen durch weitere Forschung untersucht werden.
Antibakterielle Aktivität
Oxazolderivate haben ein antibakterielles Potenzial gegen verschiedene Bakterienstämme gezeigt . Weitere Studien könnten die Wirksamkeit von HEA gegen bestimmte Bakterienstämme untersuchen.
Antivirale Aktivität
Oxazolderivate wurden auch mit antiviralen Eigenschaften in Verbindung gebracht . Das Potenzial von HEA als antivirales Mittel könnte ein interessantes Gebiet für die zukünftige Forschung sein.
Antifungal Aktivität
Einige Oxazolderivate haben eine antifungale Aktivität gezeigt . Das Potenzial von HEA in diesem Bereich könnte in zukünftigen Studien untersucht werden.
Entzündungshemmende Aktivität
Oxazolderivate wurden mit entzündungshemmenden Eigenschaften in Verbindung gebracht . Die spezifischen Mechanismen, durch die HEA entzündungshemmende Wirkungen ausüben könnte, wären ein interessantes Gebiet für weitere Forschung.
Antidiabetische Aktivität
Oxazolderivate haben sich als potenzielle Antidiabetika gezeigt . Weitere Forschung könnte das Potenzial von HEA bei der Behandlung von Diabetes untersuchen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Hexyl-1,2-oxazol-5-amine, also known as HEA, is a relatively new compound that has recently gained attention in the field of scientific research due to its potential properties in various fields
Mode of Action
The exact mode of action of 3-Hexyl-1,2-oxazol-5-amine is currently under investigation. . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Biochemical Pathways
. These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
24 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3-Hexyl-1,2-oxazol-5-amine’s action are currently under investigation. , it is likely that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
, suggesting that it may be relatively stable under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
3-Hexyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including 3-Hexyl-1,2-oxazol-5-amine, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve the binding of 3-Hexyl-1,2-oxazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Hexyl-1,2-oxazol-5-amine can interact with various receptors and transporters, modulating their function and affecting cellular signaling pathways .
Cellular Effects
The effects of 3-Hexyl-1,2-oxazol-5-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Hexyl-1,2-oxazol-5-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production. The impact of 3-Hexyl-1,2-oxazol-5-amine on these cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Hexyl-1,2-oxazol-5-amine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Hexyl-1,2-oxazol-5-amine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, 3-Hexyl-1,2-oxazol-5-amine can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-Hexyl-1,2-oxazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Hexyl-1,2-oxazol-5-amine can vary over time in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of 3-Hexyl-1,2-oxazol-5-amine on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to 3-Hexyl-1,2-oxazol-5-amine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use
Dosage Effects in Animal Models
The effects of 3-Hexyl-1,2-oxazol-5-amine in animal models are dose-dependent. At lower doses, 3-Hexyl-1,2-oxazol-5-amine has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications of 3-Hexyl-1,2-oxazol-5-amine. Threshold effects have also been observed, where a certain dose is required to achieve the desired biological activity.
Metabolic Pathways
3-Hexyl-1,2-oxazol-5-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of 3-Hexyl-1,2-oxazol-5-amine, facilitating its excretion from the body. Additionally, 3-Hexyl-1,2-oxazol-5-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Hexyl-1,2-oxazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-Hexyl-1,2-oxazol-5-amine can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Hexyl-1,2-oxazol-5-amine.
Subcellular Localization
The subcellular localization of 3-Hexyl-1,2-oxazol-5-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, 3-Hexyl-1,2-oxazol-5-amine can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of 3-Hexyl-1,2-oxazol-5-amine within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Eigenschaften
IUPAC Name |
3-hexyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMIPHJIRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)


![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)





